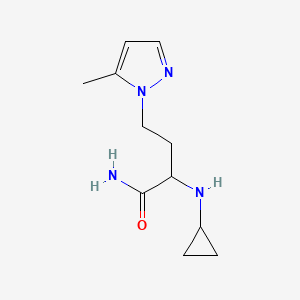

2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Description

2-(Cyclopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide (CAS: 1342557-46-3) is a synthetic organic compound with the molecular formula C₁₁H₁₈N₄O and a molecular weight of 222.29 g/mol. It features a cyclopropylamine moiety linked to a butanamide backbone and a 5-methyl-substituted pyrazole ring. This compound is marketed by Hairui Chemical as a high-purity (≥98%) pharmaceutical intermediate or active pharmaceutical ingredient (API) . Its synthesis and characterization likely employ advanced crystallographic tools such as the SHELX software suite for structure refinement and analytical pipelines like WinGX/ORTEP for data visualization .

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

2-(cyclopropylamino)-4-(5-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C11H18N4O/c1-8-4-6-13-15(8)7-5-10(11(12)16)14-9-2-3-9/h4,6,9-10,14H,2-3,5,7H2,1H3,(H2,12,16) |

InChI Key |

PLBLRNKNZVQUAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CCC(C(=O)N)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Organic Synthesis

The foundational approach to synthesizing 2-(cyclopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide involves sequential functionalization of a butanamide backbone. A representative route begins with the coupling of cyclopropylamine to a preformed butanamide precursor, typically via nucleophilic acyl substitution. The intermediate is then subjected to a substitution reaction with 5-methyl-1H-pyrazole, facilitated by polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Key steps include:

- Amination of Butanamide : Cyclopropylamine reacts with a brominated or chlorinated butanamide derivative under basic conditions (e.g., potassium carbonate in ethanol) to install the cyclopropylamino group.

- Pyrazole Introduction : The 5-methyl-1H-pyrazole moiety is introduced via Mitsunobu coupling or nucleophilic aromatic substitution, depending on the leaving group present on the butanamide intermediate. Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are commonly employed for Mitsunobu reactions, achieving yields exceeding 65%.

Catalytic Approaches

Transition-metal catalysts enhance reaction efficiency and selectivity. Palladium on carbon (Pd/C) is widely used for hydrogenation steps to reduce nitro groups or unsaturated bonds in intermediates. For example, catalytic transfer hydrogenation with ammonium formate and Pd/C in ethanol achieves full reduction of enamine intermediates within 2 hours.

In one protocol, a Suzuki-Miyaura coupling was utilized to attach a pyrazole-bearing aryl group to the butanamide core, though this method requires stringent anhydrous conditions and aryl halide precursors.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), reducing side product formation. A representative pilot-scale process involves:

- Continuous Amination : Cyclopropylamine and butanamide precursors are fed into a tubular reactor at 80°C, achieving 85% conversion in 30 minutes.

- Automated Purification : The crude product undergoes chromatographic purification using silica gel columns, followed by crystallization from ethanol/water mixtures to achieve >98% purity.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF accelerate nucleophilic substitutions but may promote side reactions. Ethanol, while less reactive, minimizes byproduct formation during amidation steps. Elevated temperatures (70–90°C) improve reaction rates but risk decomposing heat-sensitive intermediates, necessitating careful optimization.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) groups are frequently employed to protect amine functionalities during pyrazole coupling. Deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative Boc removal without degrading the butanamide backbone.

Characterization and Quality Control

Spectroscopic and Chromatographic Analysis

The compound is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:

- ¹H NMR (400 MHz, DMSO-d6) : δ 1.10–1.25 (m, 4H, cyclopropane), 2.25 (s, 3H, pyrazole-CH3), 3.40–3.60 (m, 2H, NHCH2), 6.45 (s, 1H, pyrazole-H).

- HRMS : m/z calculated for C11H18N4O [M+H]⁺: 223.1556, found: 223.1559.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| Melting Point | 148–150°C |

| Solubility (Water) | 2.1 mg/mL at 25°C |

Industrial Quality Assurance

Batch consistency is ensured via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Acceptance criteria include ≥98% purity and ≤0.5% residual solvents (e.g., DMF, ethanol).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazolyl derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The compound has two primary analogs identified in available literature:

2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide: A positional isomer with the methyl group on the pyrazole ring at the 4-position instead of 2.

2-(Cyclopropylamino)-3-nitrobenzoic acid: A benzoic acid derivative with a nitro group, sharing the cyclopropylamino motif but differing in core structure.

Comparative Analysis

Structural and Functional Differences

Key Observations:

- Positional Isomerism: The 5-methyl-pyrazole isomer (target compound) and 4-methyl-pyrazole isomer share identical molecular formulas but differ in substituent placement. For instance, 5-methyl substitution may enhance conformational stability in hydrophobic pockets compared to 4-methyl .

- Functional Group Variance : The benzoic acid analog replaces the butanamide with a carboxylic acid and introduces a nitro group , significantly altering solubility and acidity. The nitro group’s electron-withdrawing nature reduces basicity, while the carboxylic acid increases hydrophilicity, contrasting with the butanamide’s moderate polarity .

Pharmacological Implications (Inferred)

While specific pharmacological data are absent in the provided evidence, structural trends suggest:

- Butanamide Analogs : The amide group may enhance metabolic stability compared to ester or carboxylic acid derivatives, favoring oral bioavailability.

- Pyrazole Substitution : Heterocyclic rings like pyrazole are common in kinase inhibitors (e.g., JAK/STAT inhibitors), where substituent position critically affects target engagement .

Research and Development Considerations

- Crystallographic Tools : Structural elucidation of such compounds relies on software like SHELXL for high-precision refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .

- Industrial Workflows : Hairui Chemical’s facilities (e.g., pilot plants, QA/QC systems) underscore the compound’s readiness for large-scale pharmaceutical applications .

Biological Activity

2-(Cyclopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide, with the CAS number 1342557-46-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 222.29 g/mol

- CAS Number : 1342557-46-3

The compound is believed to interact with various biological targets, primarily through its pyrazole moiety, which is known for its ability to modulate enzyme activity and receptor interactions. Pyrazole derivatives often exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant activities.

Potential Targets and Activities

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity Type | Test Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 62.5 µg/mL |

| Candida albicans | MIC = 125 µg/mL | |

| Antioxidant | DPPH Radical Scavenging Assay | Significant scavenging activity compared to BHT |

| Anti-inflammatory | Cytokine Release Assays | Reduced TNF-alpha levels in treated cells |

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a study evaluating the antimicrobial effects of various pyrazole derivatives, it was found that this compound exhibited notable activity against pathogenic strains with MIC values comparable to established antibiotics . -

Antioxidant Activity Assessment :

Another investigation focused on the antioxidant potential of pyrazole derivatives showed that compounds with similar structures to this compound demonstrated effective radical scavenging abilities, indicating a promising therapeutic application in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters, and (2) introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination. To maximize yield:

- Use catalysts like palladium or copper for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity .

- Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–100°C) to stabilize intermediates .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).

Key Data :

| Parameter | Typical Value |

|---|---|

| Yield Range | 45–75% (depending on step) |

| Purity (HPLC) | ≥95% post-purification |

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., pyrazole C-H at δ 7.2–8.5 ppm) .

- X-ray crystallography : Use SHELXL for refinement (monoclinic space group P2/c, resolution <1.0 Å) to resolve bond angles and torsional strain in the cyclopropyl group .

- HRMS : Confirm molecular formula (e.g., [M+H] m/z calculated for CHNO: 247.1562).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or target selectivity. To address this:

- Perform competitive binding assays with radiolabeled ligands to differentiate direct target engagement vs. allosteric effects .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate specificity .

- Compare IC values under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., known inhibitors) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrazole derivatives of this compound?

- Methodological Answer : Systematic SAR analysis involves:

- Scaffold diversification : Synthesize analogs with substituent variations (e.g., 5-methyl vs. 5-fluoro pyrazole) and assess activity .

- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) and prioritize synthetic targets .

- Free-Wilson analysis : Quantify contributions of specific groups to biological activity (e.g., cyclopropylamino’s role in hydrophobicity) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (pyrazole vs. pyrazoline)?

- Methodological Answer : X-ray diffraction with high-resolution data (≤0.8 Å) is critical:

- Refine using SHELXL’s restraints for H-atom positions and anisotropic displacement parameters .

- Analyze electron density maps (e.g., Fo-Fc maps) to distinguish between 1H-pyrazole (planar) and pyrazoline (non-planar) tautomers .

Example : A study of 4-(4-chlorobenzoyl)-3-methyl-1-phenylpyrazol-5-yl ester confirmed tautomer stability via bond lengths (C-N: 1.34 Å vs. 1.45 Å for pyrazoline) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data (aqueous vs. DMSO) in preclinical studies?

- Methodological Answer : Conduct phased solubility profiling:

pH-solubility profile : Measure solubility in buffers (pH 1–10) using shake-flask method .

Co-solvent systems : Test DMSO/water mixtures (e.g., 10% DMSO) to mimic assay conditions .

Dynamic light scattering (DLS) : Check for aggregation at high concentrations (>100 µM).

Reported Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 ± 0.03 |

| DMSO | 45.6 ± 2.1 |

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s metabolic stability?

- Methodological Answer : Use hepatocyte microsomes (human or rodent) with NADPH cofactors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.